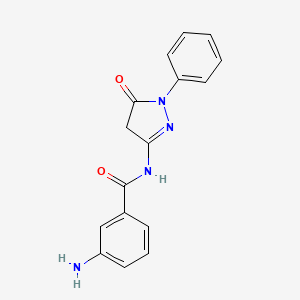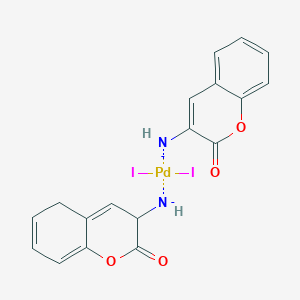
N,N-Dimethyl-18-(quinolin-4-yl)octadecan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-18-(quinolin-4-yl)octadecan-1-amine is a chemical compound that features a quinoline moiety attached to a long aliphatic chain. This structure imparts unique properties to the compound, making it of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-18-(quinolin-4-yl)octadecan-1-amine typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized using methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Attachment of the Aliphatic Chain: The long aliphatic chain can be introduced through nucleophilic substitution reactions. For example, the quinoline derivative can be reacted with a long-chain alkyl halide under basic conditions to form the desired product.
N,N-Dimethylation: The final step involves the dimethylation of the amine group, which can be achieved using reagents like formaldehyde and formic acid in a reductive amination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-18-(quinolin-4-yl)octadecan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Applications De Recherche Scientifique
N,N-Dimethyl-18-(quinolin-4-yl)octadecan-1-amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to the presence of the quinoline moiety, which is known for its biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Materials Science: The compound’s amphiphilic nature makes it useful in the design of surfactants and other materials with specific surface properties.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-18-(quinolin-4-yl)octadecan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may interact with proteins involved in cell signaling pathways, leading to apoptosis or cell cycle arrest.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A simpler structure with similar biological activity.
Chloroquine: An antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial with a similar structure.
Uniqueness
N,N-Dimethyl-18-(quinolin-4-yl)octadecan-1-amine is unique due to its long aliphatic chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring surface activity, such as in the design of surfactants and other materials.
Propriétés
Numéro CAS |
62555-79-7 |
|---|---|
Formule moléculaire |
C29H48N2 |
Poids moléculaire |
424.7 g/mol |
Nom IUPAC |
N,N-dimethyl-18-quinolin-4-yloctadecan-1-amine |
InChI |
InChI=1S/C29H48N2/c1-31(2)26-20-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-21-27-24-25-30-29-23-19-18-22-28(27)29/h18-19,22-25H,3-17,20-21,26H2,1-2H3 |
Clé InChI |
LERQASCVTDBIJW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCCCCCCCCCCCCCCCCC1=CC=NC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



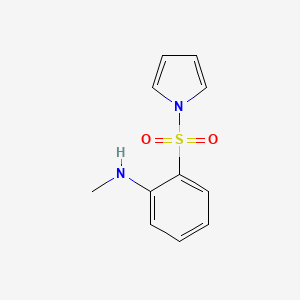
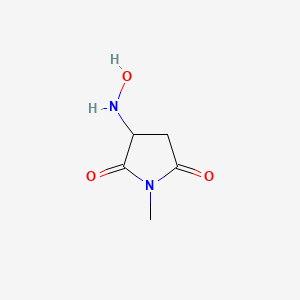
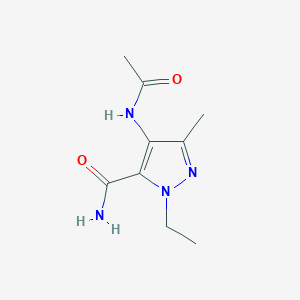
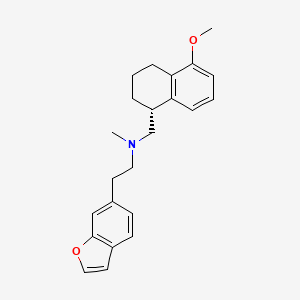

![2,2-Dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B15207988.png)

![2-(Difluoromethyl)-6-nitrobenzo[d]oxazole](/img/structure/B15208001.png)



